molecular formula C17H17N3O2S B2658863 (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 464909-63-5

(E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2658863
CAS No.: 464909-63-5
M. Wt: 327.4
InChI Key: OOKRMTMSEMNEBM-UHFFFAOYSA-N
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Description

(E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a butoxyphenyl group, a cyano group, and a thiazolyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The starting materials, such as 4-butoxybenzaldehyde and 2-cyanoacetamide, undergo a Knoevenagel condensation reaction in the presence of a base like piperidine to form the (E)-3-(4-butoxyphenyl)-2-cyanoacrylamide intermediate.

    Thiazole Ring Introduction: The intermediate is then reacted with 2-aminothiazole under appropriate conditions, such as heating in a solvent like ethanol, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano and thiazolyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids.

    Reduction: Reduced derivatives with amine or alcohol groups.

    Substitution: Substituted derivatives with new functional groups replacing the cyano or thiazolyl groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a candidate for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and thiazolyl ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-methoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
  • (E)-3-(4-ethoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
  • (E)-3-(4-propoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide

Uniqueness

(E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its methoxy, ethoxy, and propoxy analogs.

Properties

IUPAC Name

(E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-2-3-9-22-15-6-4-13(5-7-15)11-14(12-18)16(21)20-17-19-8-10-23-17/h4-8,10-11H,2-3,9H2,1H3,(H,19,20,21)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKRMTMSEMNEBM-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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